1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile
Overview
Description
1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile is an organic compound with the molecular formula C10H9BrN2 It is characterized by the presence of a bromopyridine moiety attached to a cyclobutanecarbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile can be synthesized through a multi-step process involving the following key steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 4-position, forming 4-bromopyridine.
Cyclobutanecarbonitrile Formation: The 4-bromopyridine is then reacted with cyclobutanecarbonitrile under specific conditions to form the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of suitable catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reaction pathway.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives.
Scientific Research Applications
1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can participate in various binding interactions, while the cyclobutanecarbonitrile group may influence the compound’s reactivity and stability. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 1-(4-Chloropyridin-2-yl)cyclobutanecarbonitrile
- 1-(4-Fluoropyridin-2-yl)cyclobutanecarbonitrile
- 1-(4-Methylpyridin-2-yl)cyclobutanecarbonitrile
Comparison: 1-(4-Bromopyridin-2-yl)cyclobutanecarbonitrile is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can affect the compound’s overall properties, making it distinct in terms of its applications and behavior in chemical reactions.
Properties
IUPAC Name |
1-(4-bromopyridin-2-yl)cyclobutane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-8-2-5-13-9(6-8)10(7-12)3-1-4-10/h2,5-6H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQKLBXTWCBKHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=NC=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726263 | |
Record name | 1-(4-Bromopyridin-2-yl)cyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1163707-59-2 | |
Record name | 1-(4-Bromopyridin-2-yl)cyclobutane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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